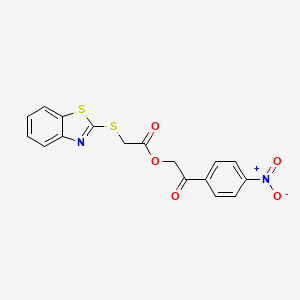![molecular formula C23H31N3O2 B4883456 3-({3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol](/img/structure/B4883456.png)
3-({3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-({3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol, also known as SB-269970, is a selective 5-HT7 receptor antagonist. This compound has gained significant attention due to its potential therapeutic applications in various neurological disorders, including depression, anxiety, and schizophrenia.
作用機序
3-({3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol selectively blocks the 5-HT7 receptor, which is a subtype of serotonin receptor that is primarily expressed in the central nervous system. The 5-HT7 receptor is involved in several physiological processes, including circadian rhythm regulation, learning and memory, and mood regulation. By blocking this receptor, 3-({3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol modulates the activity of the serotonergic system, leading to its therapeutic effects.
Biochemical and Physiological Effects:
3-({3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol has been shown to modulate several biochemical and physiological processes in the central nervous system. It has been demonstrated to increase dopamine release in the prefrontal cortex and hippocampus, which may contribute to its cognitive-enhancing effects. Moreover, 3-({3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol has been shown to reduce the activity of the hypothalamic-pituitary-adrenal axis, which is involved in stress response. This effect may contribute to its anxiolytic and antidepressant effects.
実験室実験の利点と制限
One of the major advantages of 3-({3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol is its selectivity for the 5-HT7 receptor, which reduces the risk of off-target effects. Moreover, this compound has been extensively studied in animal models, which provides a strong preclinical foundation for its potential therapeutic applications. However, one of the limitations of 3-({3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol is its poor solubility in water, which may limit its bioavailability and efficacy in vivo.
将来の方向性
Several future directions for 3-({3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol research can be identified. First, more studies are needed to elucidate the molecular mechanisms underlying its therapeutic effects in various neurological disorders. Second, the development of more potent and selective 5-HT7 receptor antagonists may improve the efficacy and bioavailability of this compound. Third, clinical trials are needed to evaluate the safety and efficacy of 3-({3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol in humans. Finally, the potential interactions between 3-({3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol and other drugs should be investigated to ensure its safe use in combination therapy.
合成法
The synthesis of 3-({3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol involves several steps, including the synthesis of 4-(2-methoxyphenyl)piperazine, 1-benzyl-4-piperidone, and 3-({3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol. The final product is obtained through the reaction of 1-benzyl-4-piperidone with 4-(2-methoxyphenyl)piperazine, followed by the addition of 3-(chloromethyl)phenol and sodium hydride. The overall yield of this synthesis method is approximately 25%.
科学的研究の応用
3-({3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol has been extensively studied for its potential therapeutic applications in various neurological disorders. Several preclinical studies have demonstrated its efficacy in reducing anxiety and depression-like behaviors in animal models. In addition, this compound has been shown to improve cognitive function and memory impairment in animal models of Alzheimer's disease. Moreover, 3-({3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol has been investigated for its potential antipsychotic effects in animal models of schizophrenia.
特性
IUPAC Name |
3-[[3-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-1-yl]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O2/c1-28-23-10-3-2-9-22(23)26-14-12-25(13-15-26)20-7-5-11-24(18-20)17-19-6-4-8-21(27)16-19/h2-4,6,8-10,16,20,27H,5,7,11-15,17-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMAXAULVVUDLLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3CCCN(C3)CC4=CC(=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-({3-[4-(2-Methoxyphenyl)piperazin-1-yl]piperidin-1-yl}methyl)phenol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4883377.png)

![4-{[(4-chlorophenyl)thio]methyl}-N-(2-ethoxyphenyl)benzamide](/img/structure/B4883397.png)

![1-(4-butoxyphenyl)-3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B4883405.png)

![4-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-1-(4-methylphenyl)-3,5-pyrazolidinedione](/img/structure/B4883415.png)
![2-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B4883428.png)
![2-chloro-N-[2-(4-methoxyphenyl)-1-(4-morpholinylcarbonyl)vinyl]benzamide](/img/structure/B4883434.png)
![{4-[3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenoxy}acetic acid](/img/structure/B4883437.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4883442.png)
![2-(3,5-dimethylphenoxy)-N-[4-(1-piperidinylmethyl)phenyl]acetamide](/img/structure/B4883443.png)

![1-[2-hydroxy-3-(3-methoxyphenoxy)propyl]-2,2,6,6-tetramethyl-4-piperidinol hydrochloride](/img/structure/B4883460.png)